molecular formula C10H15N3O B2548299 N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1052630-87-1

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2548299
CAS RN: 1052630-87-1
M. Wt: 193.25
InChI Key: JDOSPPWBLMYIDV-UHFFFAOYSA-N
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Description

“N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound with the linear formula C11H17N3O2 . It is part of a family of simple aromatic ring organic compounds known as Pyrazoles, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide” was not found in the available literature.


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide” are characterized by its linear formula C11H17N3O2 and its molecular weight of 223.28 .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The future directions for “N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide” could involve exploring its potential applications in these areas.

Mechanism of Action

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence Pyrazole-C’s efficacy and stability. For instance, acidic conditions might alter its solubility.

: A brief review of the biological potential of indole derivatives : Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo … : Overview on Biological Activities of Pyrazole Derivatives : Synthesis, Antifungal Activity and … - MDPI

properties

IUPAC Name

N-cyclopentyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-6-9(12-13)10(14)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOSPPWBLMYIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

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